2-Ethylhexyl 4-cyanobenzoate
Overview
Description
2-Ethylhexyl 4-cyanobenzoate is an organic compound with the molecular formula C15H21NO2. It is an ester derivative of 4-cyanobenzoic acid and 2-ethylhexanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-cyanobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyanobenzoic acid and 2-ethylhexanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 4-cyanobenzoic acid and 2-ethylhexanol.
Reduction: 2-ethylhexyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 4-cyanobenzoate has several applications in scientific research:
Cosmetics: It is used as a UV filter in sunscreen formulations due to its ability to absorb ultraviolet radiation.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with specific properties, such as improved UV resistance.
Analytical Chemistry: It is employed as a standard or reference compound in analytical techniques.
Mechanism of Action
The primary mechanism of action of 2-Ethylhexyl 4-cyanobenzoate in sunscreen formulations involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of the energy.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-aminobenzoate: Another ester derivative of 4-aminobenzoic acid and 2-ethylhexanol, used in similar applications.
2-Ethylhexyl 4-methoxycinnamate: A UV filter used in sunscreens, known for its ability to absorb UVB radiation.
Ethyl 4-cyanobenzoate: A simpler ester of 4-cyanobenzoic acid and ethanol, used in various chemical syntheses.
Uniqueness
2-Ethylhexyl 4-cyanobenzoate is unique due to its specific combination of the 4-cyanobenzoic acid moiety and the 2-ethylhexanol group. This combination imparts distinct chemical properties, such as enhanced UV absorption and stability, making it particularly useful in sunscreen formulations and other applications requiring UV protection.
Properties
IUPAC Name |
2-ethylhexyl 4-cyanobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-5-6-13(4-2)12-19-16(18)15-9-7-14(11-17)8-10-15/h7-10,13H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSLSHWMXWFWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338772 | |
Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654646-06-7 | |
Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.